IGR Potency vs. Pyriproxyfen
The sulfonyl-acetohydrazide class, to which 2-[(4-methylphenyl)sulfonyl]acetohydrazide belongs, exhibits insect-specific IGR activity. In a head-to-head class comparison, the synthesized sulfonyl-acetohydrazide derivatives (H1-H8) demonstrated superior developmental disruption and mortality rates in Spodoptera litura larvae compared to the commercial IGR standard, pyriproxyfen. While individual IC50 values are not reported for each derivative, the study explicitly concludes that all JH analogs 'show IGR action and exhibit better reactivity and reduced toxicity as compared to the commercial in use IGR, pyriproxyfen' [1]. This suggests that the core sulfonyl-acetohydrazide scaffold, exemplified by the target compound, offers a promising and potentially more selective alternative to conventional JH mimics.
| Evidence Dimension | Insect growth regulating (IGR) activity |
|---|---|
| Target Compound Data | Potent and specific IGR action against Spodoptera litura larvae |
| Comparator Or Baseline | Pyriproxyfen (commercial IGR) |
| Quantified Difference | Superior reactivity and reduced toxicity (qualitative, class-level) |
| Conditions | In vivo assay on Spodoptera litura and Aedes aegypti |
Why This Matters
For researchers developing next-generation, species-specific insecticides, the 4-methylphenylsulfonyl acetohydrazide scaffold provides a validated starting point for optimization, offering a mechanistically distinct alternative with a potentially improved selectivity profile over broad-spectrum IGRs.
- [1] Kumari, N., Chaudhary, M., & Awasthi, P. (2024). Sulfonyl-acetohydrazide derivatives as juvenile hormone mimics to be insect growth regulators. Bioorganic Chemistry, 153, 107781. View Source
